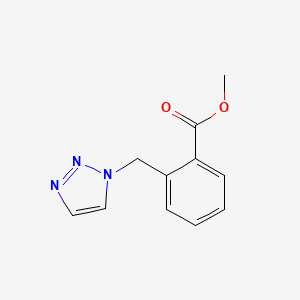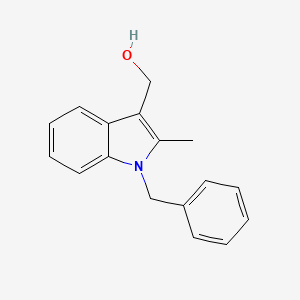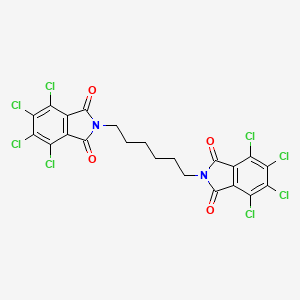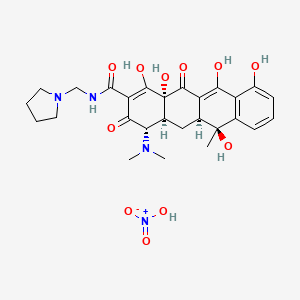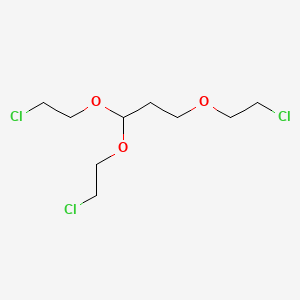
1,1,3-Tris(2-chloroethoxy)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3-Tris(2-chloroethoxy)propane is an organic compound with the molecular formula C9H17Cl3O3. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of three chloroethoxy groups attached to a propane backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,3-Tris(2-chloroethoxy)propane can be synthesized through the reaction of acrolein with 2-chloroethanol. The reaction involves the addition of 2-chloroethanol to acrolein, resulting in the formation of acrolein bis-2-chloroethyl acetal and this compound .
Industrial Production Methods: The industrial production of this compound typically involves the use of acrolein and 2-chloroethanol under controlled conditions. The reaction is carried out in the presence of a catalyst to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,3-Tris(2-chloroethoxy)propane undergoes various chemical reactions, including substitution and elimination reactions. For example, the reaction with sodium methoxide, ethoxide, and isopropoxide results in the substitution of one chlorine atom with methoxy, ethoxy, or isopropoxy groups . Additionally, the reaction with sodium butoxide and t-butoxide leads to the elimination of hydrogen chloride, forming 1,3-bis-2-chloroethoxy-1-(vinyloxy)propane .
Common Reagents and Conditions:
- Sodium methoxide, ethoxide, and isopropoxide for substitution reactions.
- Sodium butoxide and t-butoxide for elimination reactions.
Major Products Formed:
- 1,3-bis-2-chloroethoxy-1-(2-methoxyethoxy)propane
- 1,3-bis-2-chloroethoxy-1-(2-ethoxyethoxy)propane
- 1,3-bis-2-chloroethoxy-1-(2-isopropoxyethoxy)propane
- 1,3-bis-2-chloroethoxy-1-(vinyloxy)propane
Wissenschaftliche Forschungsanwendungen
1,1,3-Tris(2-chloroethoxy)propane has several applications in scientific research, particularly in the fields of chemistry and materials science. It is used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds. The compound’s reactivity makes it valuable for studying substitution and elimination reactions .
Wirkmechanismus
The mechanism of action of 1,1,3-tris(2-chloroethoxy)propane involves its reactivity with nucleophiles, leading to substitution or elimination reactions. The presence of chloroethoxy groups makes the compound susceptible to nucleophilic attack, resulting in the formation of various substituted or eliminated products .
Vergleich Mit ähnlichen Verbindungen
- Acrolein bis-2-chloroethyl acetal
- 1,3-bis-2-chloroethoxy-1-(2-methoxyethoxy)propane
- 1,3-bis-2-chloroethoxy-1-(2-ethoxyethoxy)propane
- 1,3-bis-2-chloroethoxy-1-(2-isopropoxyethoxy)propane
Uniqueness: 1,1,3-Tris(2-chloroethoxy)propane is unique due to its three chloroethoxy groups, which provide multiple sites for chemical reactions. This makes it a versatile compound for various synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
688-78-8 |
|---|---|
Molekularformel |
C9H17Cl3O3 |
Molekulargewicht |
279.6 g/mol |
IUPAC-Name |
1,1,3-tris(2-chloroethoxy)propane |
InChI |
InChI=1S/C9H17Cl3O3/c10-2-6-13-5-1-9(14-7-3-11)15-8-4-12/h9H,1-8H2 |
InChI-Schlüssel |
QHRNWCLHOBWELK-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCCl)C(OCCCl)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(dimethylamino)methyl]-2-(3-methylbutyl)-3-Pyridinol](/img/structure/B13778620.png)
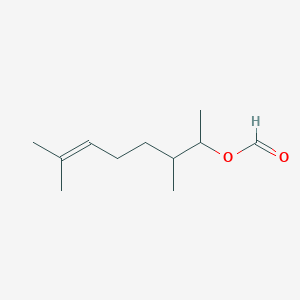
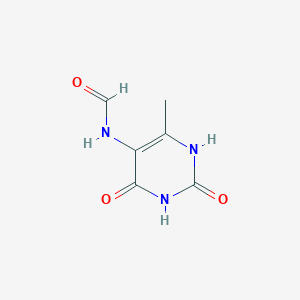
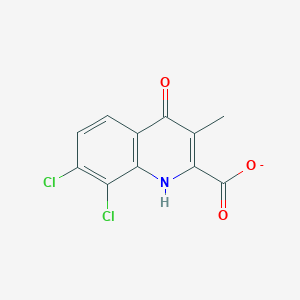

![Benzenamine, 4,4'-[[4-(diethylamino)phenyl]methylene]bis[N,N-diethyl-3-methyl-](/img/structure/B13778650.png)
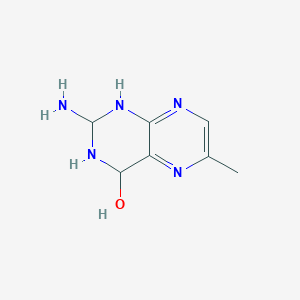
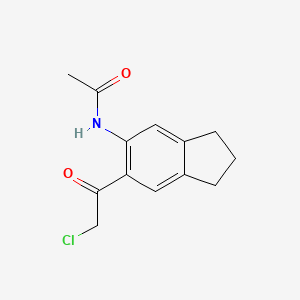
![5-(hydroxymethyl)-8-(1H-pyrrol-2-yl)-[1,2,4]triazolo[4,3-a]quinolin-10-ium-1-one](/img/structure/B13778661.png)

